

Comparative Characterization of Methyl 4-(3-methoxy-3-oxopropyl)benzoate

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Compound of Interest

Compound Name: Methyl 4-(3-methoxy-3-oxopropyl)benzoate

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This guide provides a comparative analysis of the characterization data for **Methyl 4-(3-methoxy-3-oxopropyl)benzoate** against structurally related compounds. Due to the limited availability of direct experimental data for the target compound, this document leverages predicted spectral data alongside experimentally obtained data for similar molecules to offer a valuable reference for researchers.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for **Methyl 4-(3-methoxy-3-oxopropyl)benzoate** and the experimental data for three analogous compounds: Methyl 4-methylbenzoate, Methyl 4-formylbenzoate, and Methyl 4-(3-oxopropyl)benzoate. This comparative approach allows for an informed estimation of the expected spectral features of the target molecule.

Table 1: ^1H NMR Data (Predicted vs. Experimental)

| Compound | Ar-H (ortho to Ester) | Ar-H (ortho to Propyl/Methyl) | -CH ₂ - (alpha to Ar) | -CH ₂ - (beta to Ar) | -OCH ₃ (Ester) | -OCH ₃ (Propyl) | Other |
|--|--------------------------|----------------------------------|-------------------------------------|------------------------------------|------------------------------|-------------------------------|-----------------------------------|
| Methyl 4-(3-methoxy-3-oxopropyl)benzoate (Predicted) | | | | | | | |
| | ~7.9 ppm (d) | ~7.2 ppm (d) | ~3.0 ppm (t) | ~2.7 ppm (t) | ~3.9 ppm (s) | ~3.7 ppm (s) | - |
| Methyl 4-methylbenzoate (Experimental) | | | | | | | |
| | 7.94 ppm (d) | 7.24 ppm (d) | - | - | 3.88 ppm (s) | - | 2.39 ppm (s, Ar-CH ₃) |
| Methyl 4-formylbenzoate (Experimental) | | | | | | | |
| | 8.03 ppm (d) | 8.37 ppm (d) | - | - | 3.97 ppm (s) | - | 10.15 ppm (s, -CHO) |
| Methyl 4-(3-oxopropyl)benzoate (Experimental) | | | | | | | |
| | - | - | - | - | - | - | - |

Note: Predicted values are estimations and may vary from experimental results. Experimental data is sourced from publicly available spectral databases.

Table 2: ^{13}C NMR Data (Predicted vs. Experimental)

| Com poun d | C=O (Este r) | C=O (Pro pyl) | Ar-C (ipso - Ester) | Ar-C (ipso - Prop yl/Me thyl) | Ar- CH | -CH ₂ - (alph a to Ar) | -CH ₂ - (beta to Ar) | - OCH ³ (Este r) | - OCH ³ (Pro pyl) | Other |
|--|--------------------|---------------------|----------------------------------|--|----------------------|--|--|---|--|-----------------------------------|
| Methyl 4-(3- meth oxy- 3- oxopr opyl)b enzoa te (Predi cted) | | | | | | | | | | |
| | ~167 ppm | ~173 ppm | ~130 ppm | ~145 ppm | ~129, ~128 ppm | ~35 ppm | ~30 ppm | ~52 ppm | ~52 ppm | |
| Methyl 4- methy lbenz oate (Expe rimen tal) | 167.1 ppm | | 127.3 ppm | 143.4 ppm | , 129.0 ppm | | | 51.8 ppm | | 21.5 (Ar- CH ₃) |
| Methyl 4- formyl benzo ate (Expe rimen tal) | 165.1 ppm | | 135.4 ppm | 150.5 ppm | , 123.5 ppm | | | 52.8 ppm | | 191.0 (- CHO) |
| Methyl 4-(3- - | - | - | - | - | - | - | - | - | - | - |

oxopr
opyl)b
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Table 3: Mass Spectrometry Data (Predicted vs. Experimental)

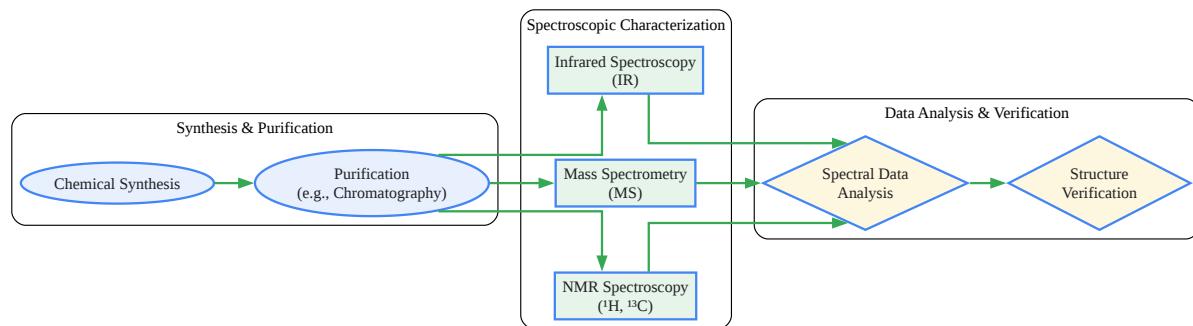
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
|---|--|------------------|----------------------------------|
| Methyl 4-(3-methoxy-3-oxopropyl)benzoate (Predicted) | C ₁₂ H ₁₄ O ₄ | 222.24 | 222 (M+), 191, 163, 133, 105, 77 |
| Methyl 4-methylbenzoate (Experimental) | C ₉ H ₁₀ O ₂ | 150.17 | 150 (M+), 119, 91, 65 |
| Methyl 4-formylbenzoate (Experimental) | C ₉ H ₈ O ₃ | 164.16 | 164 (M+), 135, 105, 77 |
| Methyl 4-(3-oxopropyl)benzoate (Experimental) | C ₁₁ H ₁₂ O ₃ | 192.21 | 192 (M+), 163, 133, 105, 77 |

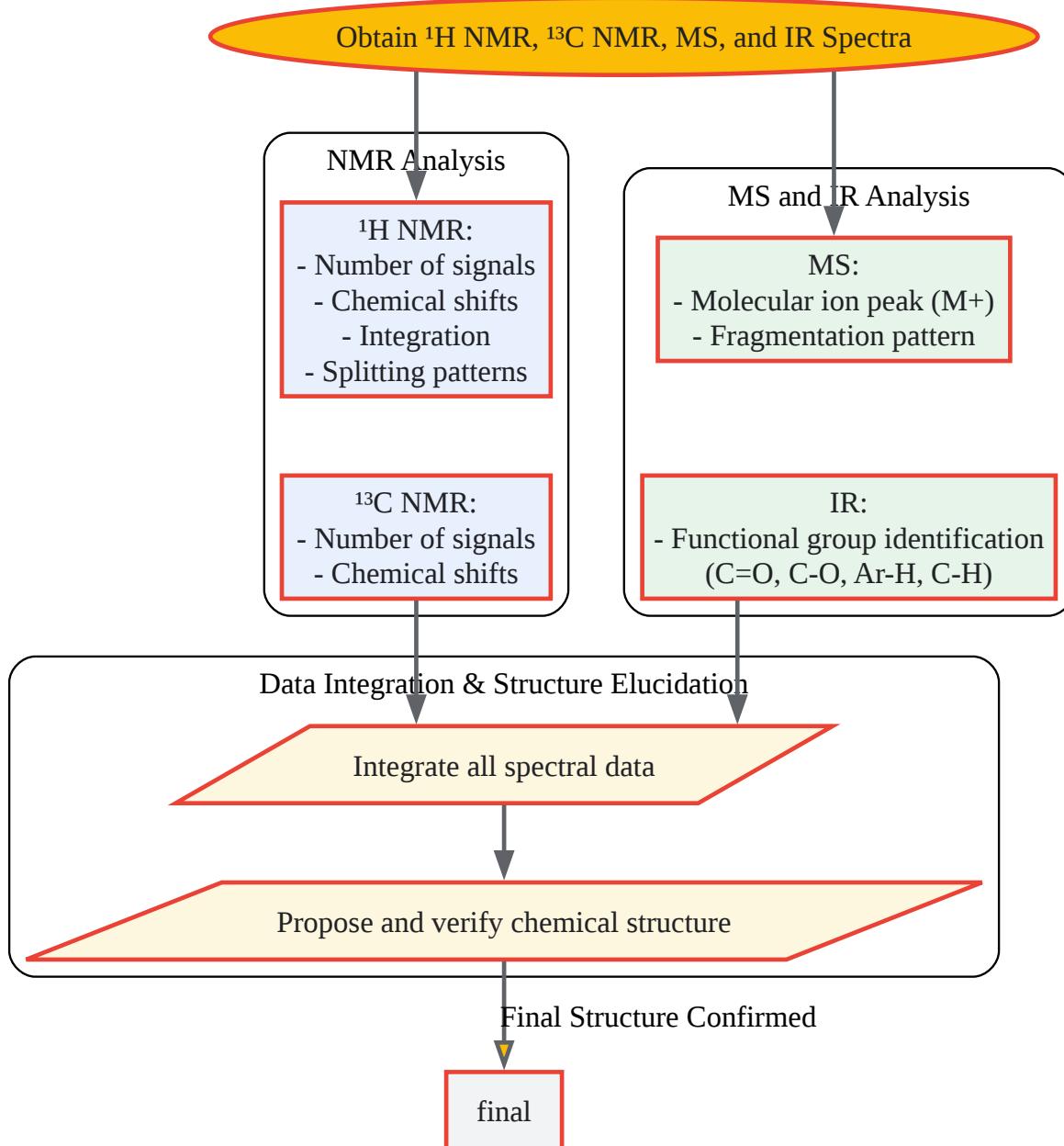
Table 4: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

| Compound | C=O Stretch (Ester) | C=O Stretch (Other) | C-O Stretch | Ar C-H Stretch | Aliphatic C- H Stretch |
|---|---------------------------|------------------------------------|------------------------|------------------------|---------------------------------|
| Methyl 4-(3-methoxy-3-oxopropyl)benzoate (Predicted) | ~1720 cm ⁻¹ | ~1735 cm ⁻¹ (Propyl) | ~1280 cm ⁻¹ | ~3050 cm ⁻¹ | ~2950 cm ⁻¹ |
| Methyl 4-methylbenzoate (Experimental) | ~1725 cm ⁻¹ | - | ~1275 cm ⁻¹ | ~3030 cm ⁻¹ | ~2950 cm ⁻¹ |
| Methyl 4-formylbenzoate (Experimental) | ~1720 cm ⁻¹ | ~1700 cm ⁻¹ (-CHO) | ~1280 cm ⁻¹ | ~3050 cm ⁻¹ | - |
| Methyl 4-(3-oxopropyl)benzoate (Experimental) | ~1720 cm ⁻¹ | ~1710 cm ⁻¹ (-CHO) | ~1280 cm ⁻¹ | ~3050 cm ⁻¹ | ~2900, 2700 cm ⁻¹ |

Experimental Workflow

The characterization of a novel or commercially available compound like **Methyl 4-(3-methoxy-3-oxopropyl)benzoate** follows a standardized workflow to ensure its identity and purity.





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